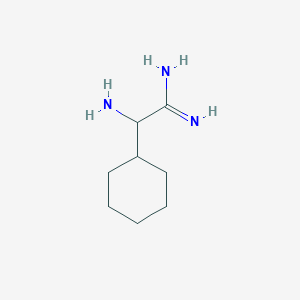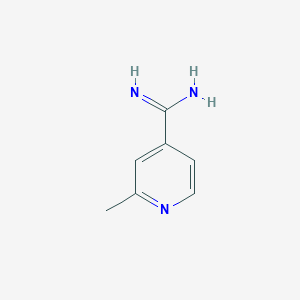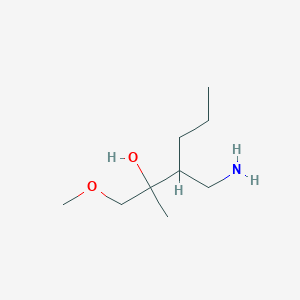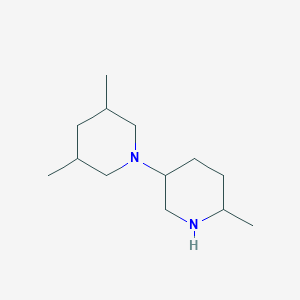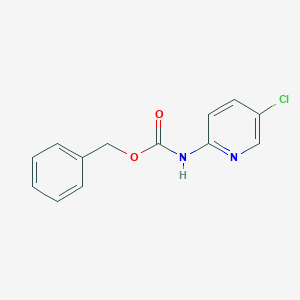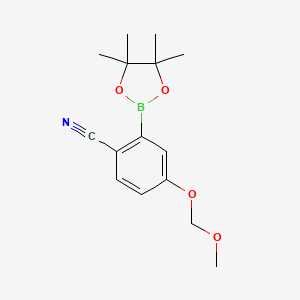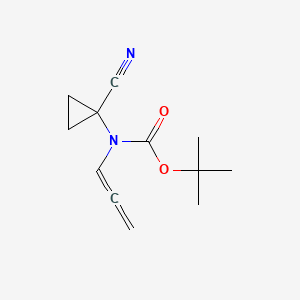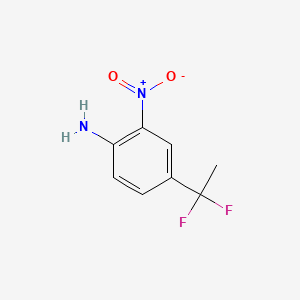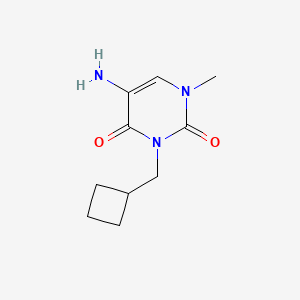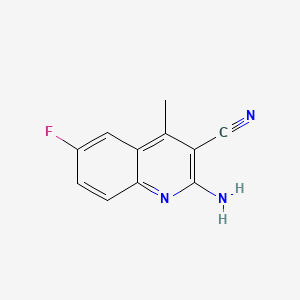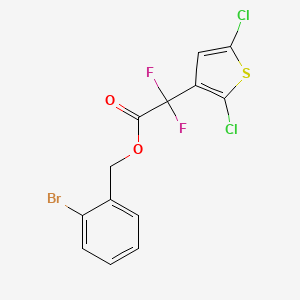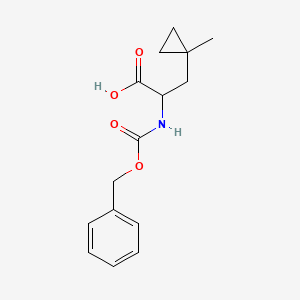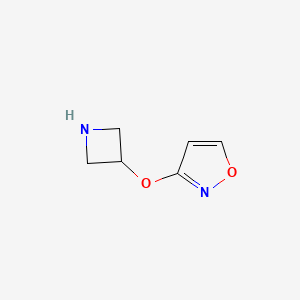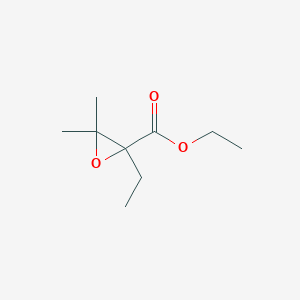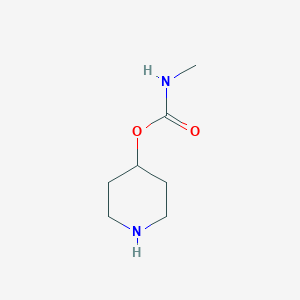
piperidin-4-yl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-4-yl N-methylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and chemical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-4-yl N-methylcarbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of its salt . The advantage of this methodology includes the use of easily available commercial raw materials and shorter reaction times with high yields, making this process viable for large-scale manufacturing .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but is optimized for scalability. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidin-4-yl N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of this compound oxides, while reduction may yield this compound hydrides. Substitution reactions can result in a variety of substituted carbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Piperidin-4-yl N-methylcarbamate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of piperidin-4-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of specific biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(piperidin-4-yl)benzamide: This compound has similar structural features and is used in similar applications.
1-(4-fluorobenzyl)piperidin-4-yl: This compound is used in antimalarial research and has shown high selectivity for resistant Plasmodium falciparum.
Uniqueness
Piperidin-4-yl N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
550369-97-6 |
|---|---|
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
piperidin-4-yl N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)11-6-2-4-9-5-3-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI-Schlüssel |
NZRSUHUWIOYOOH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


